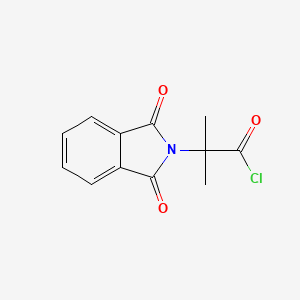

2-Methyl-2-phthalimidopropanoyl chloride

Description

2-Methyl-2-phthalimidopropanoyl chloride is a specialized acyl chloride characterized by a phthalimido substituent attached to a methyl-substituted propane backbone. This compound is structurally distinct due to the phthalimide moiety, a bicyclic aromatic group known for its electron-withdrawing and steric effects. Acyl chlorides of this type are typically employed in organic synthesis as reactive intermediates, particularly in peptide coupling reactions, pharmaceutical manufacturing, and as protecting-group precursors. The phthalimido group enhances stability under certain conditions while moderating electrophilicity at the carbonyl carbon, influencing reactivity patterns compared to simpler acyl chlorides .

Properties

Molecular Formula |

C12H10ClNO3 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-2-methylpropanoyl chloride |

InChI |

InChI=1S/C12H10ClNO3/c1-12(2,11(13)17)14-9(15)7-5-3-4-6-8(7)10(14)16/h3-6H,1-2H3 |

InChI Key |

VCYMTIQMZCPMAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methacryloyl Chloride (2-Methyl-2-propenoyl Chloride)

Structure and Reactivity: Methacryloyl chloride (CAS: 920-46-7) features a propenoyl group with a terminal double bond, rendering it highly reactive toward polymerization. Unlike 2-methyl-2-phthalimidopropanoyl chloride, the absence of a phthalimido group reduces steric hindrance, increasing its susceptibility to nucleophilic attack. This compound is widely used in polymer chemistry to produce methacrylate-based plastics and resins .

2-Methyl-2-phenylpropanoyl Chloride

Structure and Reactivity: 2-Methyl-2-phenylpropanoyl chloride substitutes the phthalimido group with a phenyl ring. The aromatic substituent introduces electron-withdrawing effects but lacks the steric bulk of phthalimide. This results in moderate reactivity, intermediate between methacryloyl chloride and the phthalimido analog. It is commonly used in fine chemical synthesis, particularly for introducing phenylacetyl groups .

Data Table: Comparative Analysis

Research Findings and Trends

- Reactivity Modulation: The phthalimido group in this compound reduces electrophilicity compared to methacryloyl chloride, making it more selective in amidation and esterification reactions. This property is advantageous in stepwise pharmaceutical synthesis .

- Steric Effects : Bulkier substituents (e.g., phthalimido vs. phenyl) hinder nucleophilic access, slowing reaction kinetics but improving regioselectivity.

- Thermal Stability : Phthalimido derivatives exhibit enhanced thermal stability, enabling use in high-temperature reactions unsuitable for aliphatic acyl chlorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.